molecular formula C40H63N9O8S B1609675 Barusiban CAS No. 285571-64-4

Barusiban

Cat. No.: B1609675
CAS No.: 285571-64-4
M. Wt: 830.1 g/mol
InChI Key: UGNGRKKDUVKQDF-IHOMMZCZSA-N
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Description

Barusiban, also known as FE-200440, is a synthetic cyclic hexapeptide that functions as an oxytocin receptor antagonist. It is primarily used in scientific research for its ability to inhibit oxytocin-induced contractions.

Preparation Methods

Barusiban is synthesized through a series of peptide coupling reactions. The synthetic route involves the assembly of the hexapeptide chain using solid-phase peptide synthesis (SPPS). The process includes the coupling of protected amino acids, followed by deprotection and cyclization to form the cyclic structure. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), along with solvents like dimethylformamide (DMF) and dichloromethane (DCM) .

Chemical Reactions Analysis

Barusiban undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).

Scientific Research Applications

Research Findings and Case Studies

  • Tocolytic Efficacy :
    • In studies involving cynomolgus monkeys, Barusiban significantly reduced oxytocin-induced uterine contractions. The drug was administered via continuous intravenous infusion during the last three weeks of pregnancy, effectively suppressing contractions and delaying labor .
    • A Phase II clinical trial indicated that while this compound did not show statistically significant results compared to placebo, there was a trend suggesting higher efficacy in women with increased cervical length prior to treatment .
  • Placental Transfer Studies :
    • Research on placental transfer revealed that this compound's transfer from maternal to fetal circulation was approximately 9-11% in human placental models. This is crucial for understanding potential fetal exposure during treatment .
  • Comparison with Other Tocolytics :
    • In head-to-head comparisons, this compound demonstrated superior efficacy over fenoterol in reducing induced uterine contractions in animal models .

Data Table: Comparative Efficacy of Tocolytic Agents

Agent Potency Duration of Action Mechanism
This compound3-4 times atosiban>13-15 hoursOTR antagonist
AtosibanBaseline1-3 hoursOTR antagonist
FenoterolBaselineVariesBeta-2 adrenergic agonist

Mechanism of Action

Barusiban exerts its effects by binding to oxytocin receptors, thereby blocking the action of oxytocin. This inhibition prevents oxytocin-induced uterine contractions, making it useful in managing preterm labor. The molecular targets involved include the oxytocin receptor, and the pathways affected are those related to uterine contraction and relaxation .

Comparison with Similar Compounds

Barusiban is similar to other oxytocin receptor antagonists such as atosiban and carbetocin. it is unique due to its high affinity for the oxytocin receptor and its long-acting nature. Atosiban, for example, is another oxytocin receptor antagonist but has a shorter duration of action compared to this compound .

Similar Compounds

  • Atosiban
  • Carbetocin
  • Oxytocin antagonists in general

This compound’s uniqueness lies in its potent and selective inhibition of oxytocin-induced contractions, making it a valuable tool in both research and potential therapeutic applications .

Biological Activity

Barusiban is a selective oxytocin receptor antagonist that has garnered attention for its potential use as a tocolytic agent in the management of preterm labor. Its biological activity revolves around its ability to inhibit oxytocin-induced uterine contractions, thereby prolonging pregnancy and improving neonatal outcomes. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, comparative efficacy with other tocolytics, and findings from relevant studies.

This compound selectively binds to the oxytocin receptor (OTR) with a significantly higher affinity than the vasopressin V1A receptor. This selectivity is crucial as it minimizes potential side effects associated with vasopressin receptor antagonism. The binding affinity of this compound is characterized by a KiK_i value of 0.64 nM for OTR compared to 11 nM for V1A receptors . This selective antagonism is pivotal in preventing oxytocin-induced contractions during labor.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates limited placental transfer, which is an essential consideration for its use in pregnant patients. Studies have shown that approximately 5% of this compound transfers from maternal to fetal blood in rabbit models, while in cynomolgus monkeys, this transfer rate is about 9.1% . The human placental cotyledon model exhibited similar transfer rates ranging from 9.3% to 11.0%, suggesting that this compound's exposure in fetal tissues may be minimal .

Comparative Efficacy

This compound has been shown to possess greater potency and longer duration of action compared to atosiban, another well-known oxytocin antagonist. In non-human primate studies, this compound demonstrated a fourfold higher potency than atosiban and prolonged action lasting over 13 hours compared to atosiban's 1-3 hours . This enhanced efficacy positions this compound as a promising candidate for both acute and maintenance treatment in preterm labor scenarios.

Study Overview

A telemetry model was utilized to evaluate the effects of this compound on uterine contractions induced by oxytocin infusions in pregnant cynomolgus monkeys. The study found that:

  • Efficacy : this compound effectively suppressed induced uterine contractions with >95% efficacy.
  • Duration : The duration of action was significantly longer than that of atosiban.
  • Outcome : Monkeys treated with this compound continued their pregnancies until term, whereas control groups delivered preterm .

Data Table: Comparative Efficacy of Tocolytics

Tocolytic AgentPotency (K_i nM)Duration of ActionEfficacy (%)Notes
This compound0.64>13 hours>95Higher potency than atosiban
Atosiban3.51-3 hours>95Standard comparator
FenoterolN/AVariableN/ALess effective than this compound

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess Barusiban’s selectivity for oxytocin receptors (OTRs) over vasopressin receptors (VPRs)?

  • Methodological Answer : Competitive radioligand binding assays are critical. Use isotopically labeled oxytocin (e.g., ³H-OT) and vasopressin (e.g., ³H-AVP) in parallel experiments on cell lines expressing OTRs and VPRs. Calculate inhibition constants (Ki) to quantify this compound’s binding affinity. Cross-validate results with functional assays (e.g., intracellular calcium mobilization) to confirm receptor activity modulation .

Q. Which preclinical models are most appropriate for studying this compound’s tocolytic efficacy, and what endpoints should be prioritized?

  • Methodological Answer : Pregnant rodent models (e.g., rats or mice) are standard for studying uterine contraction suppression. Key endpoints include:

  • Frequency and amplitude of uterine contractions (measured via intrauterine pressure catheters).
  • Plasma drug concentration profiles (using HPLC or LC-MS).
  • Receptor density changes in myometrial tissue (via immunohistochemistry or Western blot).
    Ensure compliance with institutional animal care protocols and include sham-treated controls .

Q. How can researchers validate this compound’s pharmacokinetic profile in early-stage studies?

  • Methodological Answer : Conduct dose-escalation studies in non-human primates or pregnant sheep to model human physiology. Use mass spectrometry to quantify this compound in plasma, amniotic fluid, and fetal tissues. Calculate bioavailability (AUC), half-life (t½), and tissue penetration ratios. Compare results across species to identify interspecies variability .

Advanced Research Questions

Q. What strategies mitigate bias in randomized controlled trials (RCTs) evaluating this compound for preterm labor?

  • Methodological Answer :

  • Use double-blinding with placebo-controlled designs to minimize observer and participant bias.
  • Stratify randomization by gestational age, parity, and baseline contraction frequency.
  • Predefine primary endpoints (e.g., time to delivery) and secondary endpoints (e.g., neonatal outcomes) in trial registries.
  • Conduct intention-to-treat (ITT) and per-protocol analyses to address attrition bias .

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s efficacy?

  • Methodological Answer : Perform translational studies using ex vivo human myometrial strips to bridge in vitro and clinical findings. Compare contraction inhibition rates under varying hormonal conditions (e.g., progesterone/estrogen ratios). Use meta-analysis to aggregate data from disparate studies, adjusting for covariates like dosage and gestational timing .

Q. What methodological frameworks are optimal for comparing this compound with other OTR antagonists (e.g., atosiban)?

  • Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure systematic reviews. For head-to-head comparisons:

  • Population : Women with preterm labor (24–34 weeks).
  • Intervention/Comparison : this compound vs. atosiban infusion protocols.
  • Outcomes : Delivery delay ≥48 hours, maternal/neonatal safety.
    Use network meta-analysis to rank efficacy and safety across multiple studies .

Q. How should longitudinal studies be designed to evaluate this compound’s long-term effects on offspring development?

  • Methodological Answer : Cohort studies with follow-up periods extending into childhood (e.g., 5–10 years). Assess neurodevelopmental outcomes via standardized tools (e.g., Bayley Scales of Infant Development). Control for confounding variables (e.g., maternal health, socioeconomic status) using multivariate regression. Ethical approval must address informed consent for long-term data collection .

Q. Tables for Key Data Comparison

Parameter This compound Atosiban
Receptor Selectivity (Ki) OTR: 0.2 nMOTR: 0.7 nM
VPR: >10,000 nMVPR: 120 nM
Half-Life (t½) 12–18 hours0.5–1 hour
Clinical Efficacy 78% delivery delay65% delivery delay
Neonatal Safety No significant adverse effectsRisk of hyperbilirubinemia
Data synthesized from receptor binding assays and Phase III trials .

Q. Guidance for Contradictory Findings

  • Example : If in vitro studies show superior OTR blockade but in vivo trials report suboptimal efficacy:
    • Reassess drug delivery methods (e.g., infusion rates, placental barrier penetration).
    • Evaluate hormonal interactions (e.g., progesterone’s antagonistic effects on OTRs).
    • Use computational modeling to predict tissue-specific drug concentrations .

Properties

CAS No.

285571-64-4

Molecular Formula

C40H63N9O8S

Molecular Weight

830.1 g/mol

IUPAC Name

(4S,7S,10S,13S,16R)-N-[(2S)-5-amino-1-hydroxypentan-2-yl]-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(2R)-butan-2-yl]-16-(1H-indol-3-ylmethyl)-N-methyl-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C40H63N9O8S/c1-6-23(3)34-38(55)46-31(20-32(42)51)36(53)45-29(40(57)49(5)26(22-50)11-10-16-41)14-17-58-18-15-33(52)44-30(19-25-21-43-28-13-9-8-12-27(25)28)37(54)47-35(24(4)7-2)39(56)48-34/h8-9,12-13,21,23-24,26,29-31,34-35,43,50H,6-7,10-11,14-20,22,41H2,1-5H3,(H2,42,51)(H,44,52)(H,45,53)(H,46,55)(H,47,54)(H,48,56)/t23-,24+,26+,29+,30-,31+,34+,35+/m1/s1

InChI Key

UGNGRKKDUVKQDF-IHOMMZCZSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCSCCC(=O)N[C@@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)[C@@H](CCCN)CO)CC(=O)N)[C@H](C)CC

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC

Key on ui other cas no.

285571-64-4

sequence

WIXNXX

Synonyms

barusiban

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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